The synthesis of 2-phenyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through various synthetic routes. A common approach involves the construction of the triazolopyrimidine ring system from appropriately substituted starting materials. One such method utilizes a multi-step synthesis starting with a 2-hydrazinopyrimidine derivative. [ [] ] This derivative undergoes cyclization with a one-carbon inserting agent, such as triethyl orthoformate, to form the triazole ring. Further modifications, such as alkylation and substitution reactions, can be performed to introduce the desired substituents at the 2-, 5-, and 7-positions.
The mechanism of action of 2-phenyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives as angiotensin II receptor antagonists involves their binding to the angiotensin II type 1 (AT1) receptor. [ [] ] This binding prevents angiotensin II, the natural ligand, from binding to the receptor and exerting its biological effects. By blocking the AT1 receptor, these compounds inhibit the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.
CAS No.: 13764-49-3
CAS No.: 4579-60-6
CAS No.: 1931-62-0
CAS No.: 476-43-7
CAS No.: 92292-84-7
CAS No.: 3828-96-4